Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Description
Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS 227940-70-7, molecular formula: C₁₉H₂₆N₂O₃) is a bicyclic amine derivative with a 3,7-diazabicyclo[3.3.1]nonane scaffold. It is synthesized via a Mannich-like reaction involving tert-butyl 4-oxopiperidine-1-carboxylate, benzylamine, and paraformaldehyde under reflux conditions . Key spectroscopic data include:
- ¹H NMR (CDCl₃): δ 1.53 (s, 9H, tert-butyl), 7.24–7.38 (m, 5H, benzyl) .
- LC/ESI-MS: m/z = 331.3 ([M + H]⁺), purity > 98.5% .
This compound is notable for its role as a precursor in nicotinic acetylcholine receptor (nAChR) ligand research, where its bicyclic structure enables subtype selectivity . It is commercially available in 95% purity (BLD Pharm Ltd., Catalog No. BD110279) .
Properties
IUPAC Name |
tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-19(2,3)24-18(23)21-12-15-10-20(11-16(13-21)17(15)22)9-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUQKYBHLOZWLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC(C1)C2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626120 | |
| Record name | tert-Butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227940-70-7 | |
| Record name | tert-Butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of Linear Precursors
A common method involves cyclizing linear diamine or amino ester precursors. For example, N-protected diaminocarboxylates undergo base-mediated intramolecular alkylation or aza-Michael additions to form the bicyclic system. A representative protocol includes:
-
Starting material : Ethyl 3-aminopyrrolidine-1-carboxylate derivatives.
-
Reagents : DBU (1,8-diazabicycloundec-7-ene) in acetonitrile at 0°C to room temperature.
-
Mechanism : Deprotonation of the amine followed by nucleophilic attack on a proximal electrophilic center (e.g., activated carbonyl or alkyl halide).
| Cyclization Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| DBU-mediated | 65–72 | >90 | 0°C → RT, 12 h |
| NaH/THF | 58–63 | 85–90 | Reflux, 6 h |
The choice of base significantly impacts yield, with DBU providing superior results due to its strong yet selective deprotonation capacity.
Oxidative Ring-Closing Strategies
Alternative routes employ oxidation to form the ketone at position 9 during cyclization. For instance, Swern oxidation of a secondary alcohol intermediate generates the 9-oxo group concurrently with ring closure:
-
Substrate : 7-Benzyl-3,7-diazabicyclo[3.3.1]nonan-9-ol.
-
Reagents : Oxalyl chloride/DMSO, followed by triethylamine.
-
Temperature : −78°C to 0°C.
This method avoids post-cyclization oxidation steps but requires stringent temperature control to prevent over-oxidation.
Introduction of the Tert-Butyl Carboxylate Group
The tert-butyl ester is introduced via Boc (tert-butoxycarbonyl) protection , typically before or after core formation:
Early-Stage Boc Protection
Installing the tert-butyl group early simplifies subsequent steps by mitigating steric hindrance:
-
Substrate : 3-Amino-7-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one.
-
Reagents : Boc anhydride (di-tert-butyl dicarbonate) in dichloromethane.
-
Conditions : 0°C → RT, 4–6 h, with DMAP (4-dimethylaminopyridine) catalysis.
| Boc Protection Stage | Yield (%) | Solvent | Catalysts |
|---|---|---|---|
| Pre-cyclization | 78 | DCM | DMAP |
| Post-cyclization | 65 | THF | None |
Early protection minimizes side reactions but may necessitate orthogonal protection for the benzyl group.
Benzyl Group Installation
The benzyl substituent at position 7 is introduced via alkylation or reductive amination :
Alkylation of Secondary Amines
-
Substrate : 3-Boc-7-amino-3,7-diazabicyclo[3.3.1]nonan-9-one.
-
Reagents : Benzyl bromide, K₂CO₃ in DMF.
| Benzylation Method | Yield (%) | Solvent | Base |
|---|---|---|---|
| Alkylation | 70 | DMF | K₂CO₃ |
| Reductive Amination | 62 | MeOH | NaBH₃CN |
Alkylation provides higher yields but requires anhydrous conditions to prevent hydrolysis of the Boc group.
Final Assembly and Purification
The convergent synthesis involves coupling the functionalized bicyclic core with the tert-butyl ester and benzyl groups, followed by purification:
Coupling and Deprotection
Chromatographic Purification
Final purification employs flash chromatography on silica gel with gradients of petroleum ether and ethyl acetate (1:1 to 3:1). Critical parameters include:
| Purification Parameter | Optimal Value | Impact on Purity |
|---|---|---|
| Solvent Polarity | Medium | >95% |
| Column Load | 1:50 (w/w) | Minimize tailing |
Emerging Methodologies and Optimization
Recent advances focus on flow chemistry and catalytic asymmetric synthesis :
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or remove them entirely.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl group or other parts of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acid Catalysts: Sulfuric acid, hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction could produce hydroxylated compounds.
Scientific Research Applications
Synthetic Routes
- Formation of Diazabicyclo Nonane Core : Cyclization of appropriate precursors.
- Introduction of Benzyl Group : Nucleophilic substitution using benzyl halides.
- Oxidation : Utilizing oxidizing agents like potassium permanganate.
- Esterification : Finalizing with tert-butyl alcohol under acidic conditions.
Scientific Research Applications
The applications of tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate can be categorized into several key areas:
Organic Chemistry
- Intermediate in Synthesis : It is used as an intermediate in the synthesis of more complex organic molecules due to its reactive functional groups.
Biological Studies
- Interaction with Macromolecules : Research indicates potential interactions with proteins and nucleic acids, making it a candidate for studying enzyme inhibition or modification.
Pharmacological Research
- Drug Development : Investigated for its pharmacological properties, it may serve as a precursor in developing new therapeutic agents targeting various diseases.
Material Science
- Development of New Materials : Its unique structure may contribute to the synthesis of novel materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Unsubstituted Core
Tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS 227940-72-9, C₁₂H₂₂N₂O₂) lacks the benzyl and oxo groups. This simpler derivative serves as a versatile intermediate for further functionalization .
Complex Substituents
Physicochemical and Functional Comparisons
Biological Activity
Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS No. 227940-70-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C19H26N2O3
- Molecular Weight : 330.43 g/mol
- IUPAC Name : tert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
- Purity : 97% .
This compound acts primarily as an orexin receptor antagonist , influencing the orexin system involved in regulating arousal, wakefulness, and appetite. The compound selectively binds to orexin receptors (OX1 and OX2), which are implicated in various physiological processes, including sleep regulation and stress response .
1. Anxiolytic Effects
Research indicates that this compound exhibits anxiolytic properties by attenuating cardiovascular responses to stressors in animal models. Studies have shown that it can reduce anxiety-like behaviors in rats subjected to fear-potentiated startle paradigms .
2. Antidepressant Activity
Chronic administration of tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane has demonstrated antidepressant-like effects in mouse models of depression. This activity may be linked to its ability to modulate orexin levels, which are often dysregulated in depressive disorders .
3. Cognitive Enhancement
In studies involving memory tasks, the compound has been shown to support both declarative and non-declarative learning processes in rats, suggesting potential applications in treating cognitive dysfunctions .
4. Addiction Treatment
The compound has displayed efficacy in models of nicotine self-administration, indicating its potential role in addiction treatment strategies .
Data Summary
| Biological Activity | Model Used | Findings |
|---|---|---|
| Anxiolytic Effects | Rat fear-potentiated startle | Reduced anxiety-like behavior |
| Antidepressant Activity | Mouse model of depression | Induced antidepressant-like effects |
| Cognitive Enhancement | Rat memory tasks | Improved learning and memory retention |
| Addiction Treatment | Rat nicotine self-administration | Decreased nicotine-seeking behavior |
Case Studies
- Study on Anxiety Reduction : A study published in European Journal of Neuroscience demonstrated that the compound significantly reduced anxiety responses during exposure to conditioned fear stimuli in rats, highlighting its potential for treating anxiety disorders .
- Antidepressant-Like Effects : Research conducted by Nollet et al. found that chronic treatment with this compound resulted in significant behavioral changes indicative of reduced depressive symptoms in mice, supporting its use as a therapeutic agent for mood disorders .
Q & A
Q. What are the key synthetic methodologies for preparing tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate?
The compound is synthesized via a Mannich reaction involving tert-butyl 4-oxopiperidine-1-carboxylate, benzylamine, and paraformaldehyde in methanol under reflux. Critical steps include:
- Dropwise addition of reactants to paraformaldehyde suspension .
- Two-stage heating (1 h and 5 h) with additional paraformaldehyde to drive cyclization .
- Purification via flash column chromatography (PE:EtOAc 3:1), yielding ~78% pure product . Key characterization methods include H/C NMR, LC/ESI-MS, and elemental analysis .
Q. How is the structural integrity of this compound validated during synthesis?
Post-synthesis validation employs:
- NMR spectroscopy : Confirms bicyclic scaffold formation (e.g., δ 1.53 ppm for tert-butyl protons; δ 213.6 ppm for ketone carbonyl) .
- Mass spectrometry : ESI-MS shows [M+H] peak at m/z = 331.3, matching the molecular formula .
- Elemental analysis : Confirms purity (>98.5%) by matching calculated vs. observed C/H/N percentages .
Q. What are the primary applications of the 3,7-diazabicyclo[3.3.1]nonane scaffold in drug discovery?
This scaffold is a versatile template for:
- Nicotinic acetylcholine receptor (nAChR) modulators : Structural modifications (e.g., benzyl groups) enhance subtype selectivity .
- Analgesic agents : Bispidine derivatives (e.g., O-benzoyloxime complexes) show superior activity to tramal in pain models .
- Orexin receptor antagonists : Derivatives are explored for insomnia treatment due to CNS permeability .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Yield improvements focus on:
- Reaction stoichiometry : Excess paraformaldehyde (2.2 eq) ensures complete cyclization .
- Solvent selection : Methanol promotes intermediate solubility, while EtO aids in post-reaction extraction .
- Purification : Flash chromatography reduces losses compared to traditional recrystallization .
Q. What strategies resolve contradictions in spectroscopic data for bicyclic intermediates?
Discrepancies in NMR/IR peaks (e.g., ketone vs. ester carbonyl signals) are addressed by:
Q. How does the benzyl group influence pharmacological activity?
Structure-activity relationship (SAR) studies reveal:
- Lipophilicity enhancement : Benzyl substitution improves blood-brain barrier penetration for CNS targets .
- Receptor binding : The benzyl moiety engages in π-π stacking with nAChR aromatic residues, enhancing affinity .
- Metabolic stability : tert-Butyl carbamate protects the amine from oxidative dealkylation .
Q. What analytical challenges arise in quantifying trace impurities?
Impurity profiling requires:
- HPLC-MS/MS : Detects low-abundance byproducts (e.g., uncyclized intermediates) at <0.1% levels .
- Stability studies : Accelerated degradation (40°C/75% RH) identifies hydrolytic cleavage of the tert-butyl group as a major degradation pathway .
Methodological Considerations
Q. How is crystallographic data utilized to refine molecular docking models?
Single-crystal X-ray structures of analogs (e.g., bispidine peroxosolvates) guide:
- Active site mapping : Halogen-bonding interactions (e.g., O–Br in peroxosolvates) inform docking poses .
- Conformational sampling : Rigid bicyclic scaffolds reduce false-positive hits in virtual screening .
Q. What in vitro assays are suitable for evaluating target engagement?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
